Amythiamicin A

Description

Properties

CAS No. |

152741-89-4 |

|---|---|

Molecular Formula |

C50H51N15O8S6 |

Molecular Weight |

1182.4 g/mol |

IUPAC Name |

1-[2-[2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71) |

InChI Key |

BAGBLRBLZUISAJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Synonyms |

amythiamicin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Amythiamicin A from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin A, a potent thiazolyl peptide antibiotic, has demonstrated significant promise in combating Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing organism, Amycolatopsis sp. The document details the fermentation process, extraction, and purification protocols, as well as the biological activity of this novel antibiotic. The information presented herein is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and related fields.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in the discovery of novel antimicrobial agents from natural sources. Actinomycetes, particularly species of the genus Amycolatopsis, are renowned for their ability to produce a diverse array of bioactive secondary metabolites. This guide focuses on this compound, a complex thiazolyl peptide antibiotic isolated from Amycolatopsis sp. strain MJ347-81F4.[1] Amythiamicins, including the major component this compound, exhibit potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] Their proposed mechanism of action involves the inhibition of protein synthesis through interaction with the 50S ribosomal subunit.

Discovery and Strain Identification

The producing microorganism, designated as strain MJ347-81F4, was identified as belonging to the genus Amycolatopsis based on taxonomic studies that included morphological and physiological characteristics, as well as chemical analysis of the whole cells.[1] Another strain, MI481-42F4, has also been associated with the production of amythiamicins.

Fermentation

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MJ347-81F4. The fermentation process is carried out for a period of 10 to 12 days, at which point the production of the antibiotic reaches its maximum level.[1] A critical aspect of the fermentation is that the majority of the antibacterial activity is found within the mycelial cake, rather than the fermentation broth.[1]

Experimental Protocol: Fermentation of Amycolatopsis sp. MJ347-81F4

3.1.1. Seed Culture Preparation

-

Prepare a seed medium with the following composition (per liter):

-

Soluble Starch: 20 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.2 before sterilization.

-

-

Inoculate a loopful of a mature slant culture of Amycolatopsis sp. MJ347-81F4 into a 100 mL flask containing 20 mL of the seed medium.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.2. Production Culture

-

Prepare the production medium with the following composition (per liter):

-

Glycerol: 30 g

-

Soybean Meal: 20 g

-

Yeast Extract: 2 g

-

NaCl: 3 g

-

K₂HPO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

CaCO₃: 2 g

-

Adjust pH to 7.0 before sterilization.

-

-

Inoculate a 2 L flask containing 500 mL of the production medium with 25 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28°C for 10-12 days on a rotary shaker at 200 rpm.

Extraction and Purification

Following fermentation, the mycelial cake is harvested and subjected to a multi-step extraction and purification process to isolate this compound.

Experimental Protocol: Extraction and Purification of this compound

4.1.1. Extraction

-

Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake three times with an equal volume of methanol.

-

Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract.

4.1.2. Chromatographic Purification

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed material to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

-

Collect fractions and monitor for antibacterial activity using a bioassay.

-

Pool the active fractions and concentrate.

-

-

Diaion HP-20 Chromatography:

-

Dissolve the partially purified active fraction in methanol-water (1:1) and apply it to a Diaion HP-20 column.

-

Wash the column with water to remove polar impurities.

-

Elute the amythiamicins with a stepwise gradient of increasing acetone concentration in water (e.g., 20%, 40%, 60%, 80%, 100%).

-

Collect fractions and monitor for the presence of this compound by HPLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound from the Diaion HP-20 column and concentrate.

-

Perform final purification using a reversed-phase preparative HPLC column (e.g., C18).

-

Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

-

Biological Activity

This compound exhibits potent in vitro activity against a range of Gram-positive bacteria, including clinically significant resistant strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus Smith | 0.012 |

| Staphylococcus aureus (MRSA) | 0.006 - 0.1 |

| Enterococcus faecalis | 0.05 |

| Bacillus subtilis PCI 219 | 0.006 |

Experimental Protocol: MIC Determination by Broth Microdilution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Prepare an inoculum of the test bacterium equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

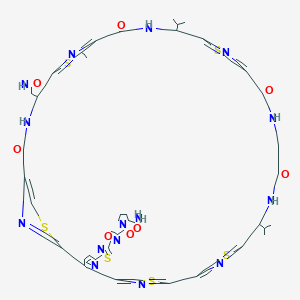

Visualizations

Workflow for the Discovery and Isolation of this compound

Caption: Workflow of this compound discovery and isolation.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising addition to the arsenal of antibiotics against Gram-positive pathogens. This guide provides a detailed framework for its discovery, production, and purification, which can be adapted by researchers for further investigation and development of this and other related natural products. The potent biological activity and novel structure of this compound underscore the importance of continued exploration of microbial diversity for the discovery of new therapeutic agents.

References

Amythiamicin A chemical structure elucidation and stereochemistry

An In-depth Technical Guide to the Chemical Structure Elucidation and Stereochemistry of Amythiamicin A

For Researchers, Scientists, and Drug Development Professionals

This compound is a member of the amythiamicin family of novel, polythiazole-containing antibiotics isolated from the fermentation broth of Amycolatopsis sp.[1]. These compounds exhibit inhibitory activity against Gram-positive bacteria, including multi-drug resistant strains, making them subjects of significant interest in antibiotic research. This document provides a detailed overview of the methodologies and logical processes employed in the complete structural and stereochemical determination of this compound.

Chemical Structure Elucidation

The determination of this compound's complex structure was achieved through a combination of spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and chemical degradation methods. The elucidation strategy was significantly aided by comparative analysis with the concurrently isolated and characterized analogue, Amythiamicin D.

Overall Strategy

The structural elucidation process revealed that this compound shares an identical macrocyclic core (from C-1 to C-41) with Amythiamicin D.[2]. The primary structural distinction lies in a seryl-prolyl residue attached at the C-41 position. In this compound, this dipeptide is incorporated via an oxazoline ring, which is formed from the serine residue.[2].

The workflow for the structure elucidation involved two parallel streams of investigation: one focusing on the macrocyclic core and the other on the unique side chain, followed by the determination of their connectivity.

Spectroscopic and Chemical Analyses

The core structure, being identical to Amythiamicin D, was confirmed by detailed NMR spectral analyses. For Amythiamicin D, connectivity of the constituent amino acids was determined using Heteronuclear Multiple Bond Correlation (HMBC) experiments.. This technique allows for the observation of correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the molecular framework.

Amino acid autoanalysis of this compound confirmed the presence of one mole of serine and one mole of proline, which were not present in the core structure of Amythiamicin D.[2]. The final piece of the planar structure was determined by identifying the linkage of this seryl-prolyl moiety to the C-41 position of the macrocycle through an oxazoline ring.[2].

| Component | Method of Identification |

| Macrocyclic Core (C1-C41) | Comparative NMR spectral analyses with Amythiamicin D.[2] |

| Side Chain Amino Acids | Amino acid autoanalysis following chemical degradation.[2] |

| Constituents | Serine, Proline.[2] |

| Linkage | NMR analyses confirming an oxazoline ring connecting the seryl-prolyl residue to C-41.[2] |

Stereochemistry Determination

Assigning the correct stereochemistry is critical for understanding the biological activity of a natural product. For this compound, the focus was on determining the absolute configuration of the newly identified serine and proline residues.

Methodology: Chiral HPLC

The stereochemistry of the amino acid components was unequivocally determined to be of the L-configuration using chiral High-Performance Liquid Chromatography (HPLC).[2]. This method involves hydrolyzing the parent molecule to release the individual amino acids, which are then analyzed on a chiral stationary phase or after derivatization with a chiral reagent. The retention times of the natural amino acids are compared against those of authentic D- and L-standards.

| Chiral Center | Absolute Configuration | Method of Determination |

| Serine | L | Chiral HPLC Analysis[2] |

| Proline | L | Chiral HPLC Analysis[2] |

Experimental Protocols

NMR Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For complex structures like this compound, a suite of 2D NMR experiments is employed.

-

Objective : To determine the carbon-hydrogen framework and the connectivity between different structural fragments.

-

Methodology (Representative for HMBC) :

-

A sample of pure this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

The sample is placed in a high-field NMR spectrometer.

-

A Heteronuclear Multiple Bond Correlation (HMBC) pulse sequence is run. This experiment detects correlations between protons and carbons that are typically 2 to 3 bonds apart.

-

The resulting 2D spectrum plots proton chemical shifts on one axis and carbon chemical shifts on the other.

-

Cross-peaks in the spectrum indicate a long-range coupling between a specific proton and a specific carbon. For example, a cross-peak between the proton on an alpha-carbon of an amino acid and the carbonyl carbon of the adjacent amino acid would establish their connection in a peptide sequence.

-

By systematically analyzing these correlations, the entire molecular structure can be pieced together.

-

Chemical Degradation: Acid Hydrolysis

To identify the constituent amino acids, the peptide and amide bonds of the antibiotic must be broken.

-

Objective : To cleave the amide bonds and liberate the individual amino acids for subsequent analysis.

-

Methodology :

-

A sample of this compound is placed in a reaction vial with 6N hydrochloric acid (HCl).

-

The vial is sealed under vacuum or an inert atmosphere to prevent degradation.

-

The mixture is heated at approximately 110°C for 16-24 hours.

-

After cooling, the acid is removed under vacuum.

-

The resulting residue, the hydrolysate, contains the mixture of constituent amino acids. This mixture is then redissolved in a suitable buffer for analysis by an amino acid analyzer or HPLC.

-

Stereochemistry Determination: Chiral HPLC

-

Objective : To separate the D and L enantiomers of the liberated amino acids and determine their configuration by comparing their retention times to known standards.

-

Methodology (Representative Protocol) :

-

Sample Preparation : The amino acid hydrolysate from the acid hydrolysis step is dissolved in a known concentration in the initial mobile phase.

-

Standard Preparation : Authentic standards of L-Serine, D-Serine, L-Proline, and D-Proline are prepared in the same manner.

-

Chromatography System : An HPLC system equipped with a chiral stationary phase (CSP) column is used. An example of such a column is one based on a macrocyclic glycopeptide like teicoplanin, which is effective for separating underivatized amino acids.

-

Mobile Phase : A typical mobile phase could be an isocratic or gradient mixture of water, methanol, and an acid modifier like formic acid. The exact composition is optimized to achieve baseline separation of the enantiomers of interest.

-

Analysis :

-

The standard solutions are injected individually or as a mixture to determine the characteristic retention times for each of the four standards (L-Ser, D-Ser, L-Pro, D-Pro).

-

The hydrolysate sample is then injected under the identical chromatographic conditions.

-

-

References

An In-depth Technical Guide to the Mechanism of Action of Amythiamicin A on Bacterial Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amythiamicin A, a member of the thiopeptide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Unlike many antibiotics that directly target the ribosomal subunits, this compound exerts its primary effect by targeting the essential GTP-dependent translation elongation factor Tu (EF-Tu). By binding to EF-Tu, this compound prevents the productive delivery of aminoacyl-tRNA to the ribosome's A-site, thereby arresting the elongation phase of protein synthesis. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the core interactions and workflows used in its study.

Core Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The primary molecular target of the Amythiamicin class of antibiotics is the bacterial elongation factor Tu (EF-Tu).[1][2] This protein plays a critical role in the elongation cycle of protein synthesis.

Normal Function of EF-Tu:

-

Ternary Complex Formation: In its active state, EF-Tu binds to a molecule of GTP and an aminoacyl-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).

-

Delivery to Ribosome: This complex delivers the charged tRNA to the vacant A-site of the 70S ribosome.

-

Codon Recognition: If the anticodon of the tRNA correctly matches the mRNA codon in the A-site, GTP is hydrolyzed.

-

Conformational Change and Release: GTP hydrolysis induces a conformational change in EF-Tu, causing it to release the aminoacyl-tRNA and dissociate from the ribosome as an EF-Tu•GDP complex.

Inhibition by this compound: this compound binds directly to the EF-Tu protein.[2][3] This interaction is believed to lock EF-Tu in a conformation that is incompatible with its function. The precise mechanism can involve:

-

Inhibition of Ternary Complex Formation: The antibiotic may prevent EF-Tu from binding to aminoacyl-tRNA.

-

Prevention of Ribosome Interaction: The Amythiamicin-bound EF-Tu ternary complex may be unable to properly engage with the ribosome.

-

Inhibition of GTP Hydrolysis or Release: The drug could stall the complex on the ribosome, preventing the release of tRNA into the A-site and subsequent translocation.

Rescue experiments have provided strong evidence for this mechanism; the inhibitory effects of Amythiamicin D in an in vitro translation assay were neutralized by the addition of excess exogenous EF-Tu.[3] Furthermore, bacterial resistance to a potent Amythiamicin derivative has been linked to a point mutation in the EF-Tu protein, indicating a shared binding site with other EF-Tu-targeting thiopeptides like GE2270 A.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

An In-depth Technical Guide to the Thiopeptide Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiopeptide class of antibiotics, focusing on their core characteristics, mechanism of action, biosynthesis, and spectrum of activity. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of antibiotic discovery and development.

Introduction to Thiopeptide Antibiotics

Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic core containing multiple thiazole rings, dehydroamino acids, and a six-membered nitrogen heterocycle, typically a pyridine, piperidine, or a related structure.[1][2] These complex natural products are primarily produced by bacteria and exhibit potent antimicrobial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Their unique structural features and potent bioactivity have made them a subject of significant research interest for the development of new antibacterial agents.[5]

Chemical Structure and Biosynthesis

The remarkable structural complexity of thiopeptides arises from a sophisticated biosynthetic pathway.[6] As RiPPs, their synthesis begins with the ribosomal production of a precursor peptide, which is then extensively modified by a series of dedicated enzymes.[2][6] Key post-translational modifications include the formation of thiazole rings from cysteine residues, dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, and a characteristic [4+2] cycloaddition reaction that forms the central nitrogen heterocycle.[6]

The biosynthesis of thiopeptides is a modular process, allowing for a wide range of structural diversity.[6] This modularity, combined with variations in the precursor peptide sequence, gives rise to the large number of known thiopeptide antibiotics, with over 100 distinct members identified to date.[4][5]

Mechanism of Action

The primary antibacterial mechanism of action for most thiopeptides is the inhibition of protein synthesis.[7] They achieve this by targeting the bacterial ribosome, but their specific binding site and the resulting functional consequence depend on the size of their macrocyclic core.[5]

-

26- and 32-membered macrocycles (e.g., thiostrepton, nosiheptide, micrococcin): These thiopeptides bind to a cleft at the interface of the 50S ribosomal protein L11 and the 23S rRNA.[6][8] This binding site is located in the GTPase-associated region of the ribosome, a critical hub for the function of translational GTPase factors such as elongation factor G (EF-G) and elongation factor Tu (EF-Tu).[5] By binding to this region, these thiopeptides sterically hinder the binding of elongation factors, thereby stalling the translocation step of protein synthesis.[9]

-

29-membered macrocycles (e.g., GE2270A): Thiopeptides with a 29-membered ring, in contrast, primarily target elongation factor Tu (EF-Tu).[6][10] They bind to EF-Tu and prevent it from forming a functional ternary complex with GTP and aminoacyl-tRNA. This blockage prevents the delivery of amino acids to the ribosome, thus halting protein elongation.[8]

One notable exception to this general mechanism is cyclothiazomycin, which has been reported to inhibit RNA polymerase.[6]

Below is a diagram illustrating the general mechanism of protein synthesis inhibition by thiopeptide antibiotics.

Caption: Mechanism of protein synthesis inhibition by thiopeptides.

Spectrum of Activity and Quantitative Data

Thiopeptides demonstrate potent activity primarily against Gram-positive bacteria, including clinically important pathogens.[4] They generally exhibit little to no activity against Gram-negative bacteria.[4] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several representative thiopeptide antibiotics against a range of bacterial strains.

Table 1: MIC of Thiopeptide Antibiotics against Gram-Positive Bacteria (µg/mL)

| Thiopeptide | Staphylococcus aureus | Enterococcus faecalis | Enterococcus faecium | Streptococcus pneumoniae | Bacillus subtilis |

| Nosiheptide | ≤0.25[3][11] | - | ≤0.25[11] | - | - |

| Micrococcin P1 | 0.05-0.8[6] | - | - | - | 0.05-0.8[6] |

| Thiocillin I | 0.05-0.8[6] | - | - | - | 0.05-0.8[6] |

| GE2270 Congeners | 2-11 µM | - | - | - | - |

| Novel Thiopeptide (from Streptomyces terrae) | 90 | 70 | 60 | 70 | 70 |

Table 2: MIC of Nosiheptide against Drug-Resistant Gram-Positive Bacteria (µg/mL)

| Bacterial Strain | MIC (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤0.25[3][11] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | ≤0.25[11] |

| Linezolid-Resistant Staphylococcus aureus | ≤0.25[3] |

| Daptomycin-Resistant Staphylococcus aureus | ≤0.25[3] |

Mechanisms of Resistance

The primary mechanism of resistance to thiopeptides that target the ribosome involves mutations in the gene encoding the ribosomal protein L11 (rplK). These mutations can alter the binding site of the antibiotic, reducing its affinity and rendering it less effective. Resistance can also arise from modifications to the 23S rRNA, another key component of the thiopeptide binding site.

Other Biological Activities

Beyond their antibacterial properties, some thiopeptides have been shown to exhibit other biological activities. For instance, certain thiopeptides can induce biofilm formation in Bacillus subtilis at sub-inhibitory concentrations.[12] Additionally, thiostrepton has been shown to inhibit the stringent response in Neisseria gonorrhoeae, a key stress response pathway in bacteria.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] The broth microdilution method is a standard procedure for determining the MIC of antibiotics.

Protocol: Broth Microdilution Assay [2][13]

-

Prepare Bacterial Inoculum:

-

Streak the bacterial strain onto an appropriate agar plate and incubate overnight.

-

Select a single colony and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of the thiopeptide antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Below is a workflow diagram for the MIC determination protocol.

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14]

Protocol: Time-Kill Kinetics Assay [14][15]

-

Prepare Bacterial Culture:

-

Grow the bacterial strain to the logarithmic phase in a suitable broth medium.

-

Adjust the culture to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.

-

-

Expose Bacteria to Antibiotic:

-

Add the thiopeptide antibiotic to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x, 10x MIC).

-

Include a growth control (no antibiotic).

-

-

Sample at Time Points:

-

At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of each aliquot in a suitable buffer (e.g., saline).

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Analyze Data:

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.

-

A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[14]

-

Below is a workflow diagram for the time-kill kinetics assay.

Caption: Workflow for time-kill kinetics assay.

In Vivo Efficacy Testing in a Murine Infection Model

In vivo efficacy studies are crucial for evaluating the therapeutic potential of a new antibiotic. A common model is the murine systemic infection model.

Protocol: Murine Systemic Infection Model [16][17]

-

Animal Model:

-

Use a suitable mouse strain (e.g., CD-1 or BALB/c).

-

-

Infection:

-

Infect the mice with a lethal dose of the target pathogen (e.g., MRSA) via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

-

Treatment:

-

Administer the thiopeptide antibiotic at various doses to different groups of infected mice.

-

Include a vehicle control group (receiving the formulation without the antibiotic) and potentially a positive control group (treated with a known effective antibiotic).

-

The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the pharmacokinetic properties of the compound.

-

-

Monitoring:

-

Monitor the mice for a set period (e.g., 7-14 days) for survival and clinical signs of illness.

-

-

Endpoint Analysis:

-

The primary endpoint is typically survival. The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from lethal infection, can be calculated.

-

In some studies, bacterial burden in target organs (e.g., spleen, kidneys) may also be assessed at specific time points.

-

Conclusion

Thiopeptide antibiotics represent a promising class of natural products with potent activity against challenging Gram-positive pathogens. Their unique mechanism of action, targeting bacterial protein synthesis via interaction with the ribosome or elongation factors, makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their core characteristics, including their chemical structure, biosynthesis, mechanism of action, and spectrum of activity, along with detailed experimental protocols for their evaluation. Continued research into this fascinating class of molecules holds the potential to deliver novel therapeutic agents to combat the growing threat of antibiotic resistance.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Determination of the Minimum Inhibitory Concentration [bio-protocol.org]

- 3. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiopeptide - Wikipedia [en.wikipedia.org]

- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. youtube.com [youtube.com]

- 14. emerypharma.com [emerypharma.com]

- 15. Time-Kill Assay [bio-protocol.org]

- 16. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]

No In Vitro Cytotoxicity Data Currently Available for Amythiamicin A

A comprehensive search of publicly available scientific literature and databases has revealed no preliminary in vitro studies on the cytotoxicity of a compound referred to as "Amythiamicin A." Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time.

The absence of information suggests that "this compound" may be a novel, proprietary, or lesser-known compound that has not yet been the subject of published research in the field of in vitro toxicology. It is also possible that the name is a specific internal designation not used in public-facing scientific discourse.

Researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of this compound are encouraged to consult internal documentation or proprietary databases that may contain relevant preliminary data. Should "this compound" be an alternative name or a misspelling of a known cytotoxic agent, providing the correct nomenclature would be necessary to conduct a fruitful search of existing research.

Without any foundational data on the in vitro effects of "this compound," it is not possible to provide the requested:

-

Data Presentation: No quantitative data, such as IC50 or EC50 values, across any cell lines are available to summarize.

-

Experimental Protocols: The specific methodologies used to assess the cytotoxicity of "this compound" are not documented in the accessible literature.

-

Visualization of Signaling Pathways: There is no information regarding the mechanism of action or any implicated signaling pathways related to the cytotoxicity of this compound.

We recommend verifying the compound's name and consulting primary sources of information for any preliminary internal studies that may have been conducted. If and when in vitro cytotoxicity data for this compound becomes publicly available, a detailed technical guide could be compiled.

Amythiamicin A: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility of Amythiamicin A

Extensive searches of scientific literature and supplier technical data sheets did not yield specific quantitative data for the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, or water. The primary literature describing the isolation and physicochemical properties of amythiamicins does not appear to be openly accessible. As a thiopeptide antibiotic, it is generally expected that this compound exhibits poor solubility in aqueous solutions. Researchers working with this compound should consider empirical determination of solubility in their specific experimental setups.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound belongs to the arylomycin family of antibiotics, which are known to be potent inhibitors of bacterial type I signal peptidase (SPase)[1]. SPase is a vital enzyme for bacterial viability, playing a crucial role in the general secretory (Sec) pathway.

The Role of the General Secretory (Sec) Pathway

In bacteria, many proteins destined for the periplasm, outer membrane, or for secretion into the extracellular environment are synthesized as precursor proteins (preproteins). These preproteins contain an N-terminal signal peptide that directs them to the Sec translocon complex in the cytoplasmic membrane.

The Function of Type I Signal Peptidase (SPase)

Once the preprotein is translocated across the cytoplasmic membrane, the N-terminal signal peptide must be cleaved off to release the mature, functional protein. This cleavage is catalyzed by type I signal peptidase. The removal of the signal peptide is an essential step for the proper folding and function of numerous proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence.

Inhibition by this compound

This compound acts by binding to and inhibiting the active site of SPase. This inhibition prevents the cleavage of signal peptides from translocated preproteins. The accumulation of unprocessed preproteins in the cell membrane leads to a disruption of the protein secretion pathway, ultimately resulting in bacterial cell death.

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of this compound through the inhibition of the bacterial protein secretion pathway.

Caption: Inhibition of Type I Signal Peptidase by this compound.

Experimental Protocols

Due to the lack of specific solubility data for this compound in the available literature, a detailed experimental protocol for its dissolution cannot be provided. However, a general protocol for determining the solubility of a compound, such as the shake-flask method, can be adapted.

General Shake-Flask Solubility Protocol

-

Preparation of Solvent: Prepare a series of vials containing the desired laboratory solvents (e.g., DMSO, methanol, ethanol, water, and relevant buffers).

-

Addition of Compound: Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a low speed to pellet the solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Conclusion

This compound presents a compelling mechanism of action by targeting a crucial and conserved pathway in bacterial protein secretion. While the lack of readily available quantitative solubility data poses a challenge for researchers, understanding its inhibitory effect on type I signal peptidase provides a strong foundation for its further investigation as a potential antibacterial agent. The development of more soluble analogs or innovative formulation strategies could be key to unlocking the full therapeutic potential of this class of antibiotics.

References

Methodological & Application

Determining the Antimicrobial Potency of Amythiamicin A: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for determining the Minimum Inhibitory Concentration (MIC) of Amythiamicin A, a thiopeptide antibiotic. The MIC is a critical parameter in assessing the antimicrobial activity of a compound, defining the lowest concentration that inhibits the visible growth of a microorganism. The following sections offer step-by-step instructions for standard assays, data presentation guidelines, and a visualization of the compound's mechanism of action.

This compound, like other thiopeptide antibiotics, is known to be a potent inhibitor of bacterial protein synthesis. It specifically targets the bacterial Elongation Factor Tu (EF-Tu), a key protein involved in the elongation phase of translation.[1][2][3] This mode of action provides a selective target against bacteria, making this compound a compound of interest for further investigation, particularly against Gram-positive pathogens.[4]

Data Presentation: Summarizing MIC Values

Quantitative data from MIC assays should be organized systematically to allow for clear interpretation and comparison. Below is a template table for presenting MIC data for this compound against a panel of Gram-positive bacteria.

Note: The following data are illustrative examples. Researchers should replace this with their experimentally determined values.

| Microorganism | Strain ID | MIC (µg/mL) of this compound |

| Staphylococcus aureus | ATCC 29213 | 0.25 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.5 |

| Enterococcus faecalis | ATCC 29212 | 1 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 |

| Bacillus subtilis | ATCC 6633 | 0.06 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by disrupting the process of protein synthesis in bacteria. The primary target is Elongation Factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflows and Protocols

The following are detailed protocols for two standard methods for determining the MIC of this compound: Broth Microdilution and Agar Dilution.

Protocol 1: Broth Microdilution Assay

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening in a 96-well microtiter plate format.

Caption: Workflow for Broth Microdilution Assay.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains of interest (e.g., S. aureus, MRSA)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (37°C)

-

Multichannel pipette

Protocol:

-

Preparation of this compound Stock Solution:

-

Note: The solubility of this compound should be determined prior to the experiment. It is recommended to dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Prepare a working stock solution by diluting the initial stock in sterile MHB to a concentration that is twice the highest concentration to be tested.

-

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

Include a growth control well (MHB with bacteria, no drug) and a sterility control well (MHB only).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should be turbid.

-

Protocol 2: Agar Dilution Assay

This method is useful for testing multiple bacterial strains simultaneously and can be preferable for certain compounds.

Caption: Workflow for Agar Dilution Assay.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains of interest

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculating device (e.g., multipoint replicator) or micropipette

-

Water bath (45-50°C)

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize.

-

Cool the molten agar in a water bath to 45-50°C.

-

Prepare a series of tubes each containing a specific volume of molten agar.

-

Add the appropriate volume of the this compound stock solution or its dilutions to each tube of molten agar to achieve the desired final concentrations. Mix thoroughly by inverting the tubes.

-

Pour the agar from each tube into separate, labeled sterile petri dishes. Allow the agar to solidify completely.

-

Include a control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare bacterial suspensions for each strain to be tested, adjusted to a 0.5 McFarland standard as described previously.

-

This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

-

-

Inoculation and Incubation:

-

Spot-inoculate the surface of each agar plate with a small volume (e.g., 1-10 µL) of each standardized bacterial suspension. A multipoint replicator can be used to inoculate multiple strains simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation site. A single colony or a faint haze should be disregarded. The growth control plate should show confluent growth.

-

References

- 1. Ribosomally synthesized thiopeptide antibiotics targeting elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amythiamicin A as a Molecular Probe in Ribosomal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin A is a potent antibiotic that functions as a highly specific molecular probe for investigating the dynamics of protein synthesis. By targeting the bacterial ribosome, this compound offers a valuable tool for elucidating the mechanisms of translation and for the development of novel antibacterial agents. These application notes provide a comprehensive overview of the use of this compound in ribosomal studies, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.

This compound inhibits protein synthesis by binding to the E-site of the small ribosomal subunit.[1] This interaction is unique as it involves contacts with both the 16S rRNA and the mRNA backbone, effectively tethering the mRNA to the ribosome.[1] This mechanism of action leads to the inhibition of mRNA translocation, a critical step in the elongation phase of protein synthesis.[1] The binding site is composed of universally conserved nucleotides, suggesting that this compound can also be a valuable tool for studying eukaryotic ribosomes.[2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | System | Reference |

| IC50 (Protein Synthesis Inhibition) | 0.45 ± 0.05 µM | E. coli S30 extract | [3] |

| IC50 (Protein Synthesis Inhibition) | 0.20 ± 0.19 µM | PURE system | [3] |

Table 1: In Vitro Translation Inhibition by this compound.

| Bacterial Group | Activity | Note | Reference |

| Gram-positive bacteria | Inhibits growth | Including multi-drug resistant strains | [4] |

Table 2: Antibacterial Spectrum of this compound.

Mechanism of Action: Inhibition of Translocation

This compound's primary mechanism of action is the inhibition of the translocation step of translation elongation. It achieves this by stabilizing the interaction between the mRNA and the ribosome.[1]

References

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amicoumacin A induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Maximizing Amythiamicin A Production from Amycolatopsis sp.: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicins are a group of thiopeptide antibiotics produced by Amycolatopsis sp., with Amythiamicin A being a significant component.[1] These compounds exhibit potent activity against Gram-positive bacteria, including multi-drug resistant strains, making them promising candidates for further drug development.[1][2] This document provides detailed fermentation protocols and application notes aimed at maximizing the yield of this compound from Amycolatopsis sp. MI481-42F4. The protocols are based on established methodologies for the fermentation of Amycolatopsis and other related actinomycetes for the production of complex secondary metabolites.

Strain Maintenance and Inoculum Development

Consistent and high-quality inoculum is critical for reproducible fermentation outcomes. The following protocol outlines the steps for maintaining the Amycolatopsis sp. MI481-42F4 strain and preparing a robust seed culture.

Protocol 1: Strain Maintenance and Spore Stock Preparation

-

Strain: Amycolatopsis sp. MI481-42F4.

-

Maintenance Medium (Agar Slants):

-

Yeast Extract-Malt Extract Agar (ISP Medium 2)

-

Composition (g/L): Yeast Extract 4, Malt Extract 10, D-Glucose 4, Agar 20.

-

pH adjusted to 7.2 before autoclaving.

-

-

Procedure:

-

Streak the culture on the agar slants and incubate at 28-30°C for 7-10 days until good sporulation is observed.

-

Store the well-sporulated slants at 4°C for short-term storage (up to 4 weeks).

-

For long-term storage, prepare spore suspensions in 20% (v/v) glycerol and store at -80°C.

-

Protocol 2: Seed Culture Development

-

Seed Medium:

-

Tryptic Soy Broth (TSB) or a custom medium.

-

Custom Seed Medium Composition (g/L): Soluble Starch 10, Glucose 10, Soybean Meal 20, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, NaCl 1.0, FeSO₄·7H₂O 0.01.[3]

-

pH adjusted to 7.0 before autoclaving.

-

-

Procedure:

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores or 1 mL of a thawed spore suspension.

-

Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.

-

A well-grown seed culture will appear dense and filamentous.

-

Fermentation Protocol for this compound Production

This section details the production phase of the fermentation process. The choice of media components and physical parameters are crucial for maximizing the yield of this compound.

Protocol 3: Production Fermentation

-

Production Medium:

-

Complex production medium designed to support robust growth and secondary metabolite production.

-

Production Medium Composition (g/L): Glucose 20, Soluble Starch 20, Soybean Meal 15, Yeast Extract 5, CaCO₃ 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5.

-

pH adjusted to 7.0 before autoclaving.

-

-

Procedure:

-

Inoculate a 1 L baffled flask containing 200 mL of production medium with 5-10% (v/v) of the seed culture.

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 10-12 days.[2]

-

Monitor the fermentation by measuring pH, cell growth (mycelial dry weight), and this compound concentration.

-

Since Amythiamicin activity is primarily found in the mycelial cake, extraction from the biomass is necessary for quantification and purification.[2]

-

Optimization of Fermentation Parameters

To maximize the yield of this compound, systematic optimization of various fermentation parameters is essential. The following tables summarize key parameters and their typical ranges for optimization, along with hypothetical data representing a typical optimization experiment.

Table 1: Effect of Carbon Source on this compound Yield

| Carbon Source (40 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |

| Glucose | 8.5 | 120 |

| Soluble Starch | 9.2 | 155 |

| Maltose | 7.8 | 110 |

| Glycerol | 8.1 | 130 |

| Fructose | 7.5 | 95 |

Table 2: Effect of Nitrogen Source on this compound Yield

| Nitrogen Source (20 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |

| Soybean Meal | 9.5 | 160 |

| Peptone | 8.7 | 135 |

| Yeast Extract | 8.2 | 145 |

| Ammonium Sulfate | 6.5 | 80 |

| Casein Hydrolysate | 9.0 | 150 |

Table 3: Optimization of Physical Parameters

| Parameter | Range | Optimum | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |

| Temperature (°C) | 25 - 35 | 29 | 9.8 | 175 |

| pH | 6.0 - 8.0 | 7.0 | 9.6 | 170 |

| Agitation (rpm) | 150 - 300 | 250 | 10.2 | 180 |

| Aeration (vvm) | 0.5 - 1.5 | 1.0 | 10.5 | 185 |

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Optimization of this compound Production

Caption: Workflow for this compound production and optimization.

Diagram 2: Hypothetical Signaling Pathway for this compound Biosynthesis

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the systematic optimization of this compound production from Amycolatopsis sp. MI481-42F4. By carefully controlling the culture conditions and media composition, it is possible to significantly enhance the yield of this promising antibiotic. Further studies employing metabolic engineering and fed-batch fermentation strategies could lead to even greater improvements in productivity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Amythiamicin A Macrocyclization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of the Amythiamicin A macrocyclization step. The information is presented in a direct question-and-answer format to address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the enzymatic macrocyclization of the this compound precursor peptide.

Q1: Why is the yield of my macrocyclization reaction low, with a significant amount of linear hydrolyzed product?

A1: Low yield of the desired macrocycle with concurrent formation of the linear acid is a common issue in thioesterase (TE)-catalyzed macrocyclization. This is primarily due to the competition between the intramolecular nucleophilic attack by the N-terminal amine (leading to cyclization) and the intermolecular attack by water (leading to hydrolysis). Several factors can influence this balance:

-

Substrate Conformation: The linear precursor peptide may not be adopting a conformation that is conducive to cyclization in the enzyme's active site. Pre-organizing the peptide into a "cyclization-competent" conformation is crucial.

-

Enzyme Kinetics: The intrinsic kinetic parameters of the thioesterase play a significant role. Some TEs have a higher propensity for hydrolysis.

-

Reaction Conditions: Factors such as pH, temperature, and solvent composition can significantly impact the ratio of cyclization to hydrolysis.

Q2: How can I improve the cyclization-to-hydrolysis ratio?

A2: To favor intramolecular cyclization over hydrolysis, consider the following strategies:

-

Incorporate Turn-Inducing Residues: Introducing proline or D-amino acids into the linear peptide precursor can help to pre-organize the molecule into a conformation that facilitates the termini coming together for cyclization.

-

Optimize Reaction Buffer: The addition of non-ionic detergents, such as Brij 58, has been shown to dramatically increase the rate of cyclization while not affecting the rate of hydrolysis, leading to a significant increase in the yield of the cyclic product[1].

-

Solvent Engineering: The use of organic co-solvents, such as dimethylformamide (DMF), can enhance the catalytic activity of thioesterases and suppress hydrolysis, in some cases leading to quantitative conversion to the macrocycle[2].

-

Enzyme Engineering: Site-directed mutagenesis of key residues within the thioesterase active site can alter the enzyme's preference towards cyclization[3].

Q3: My linear peptide precursor has poor solubility in the aqueous reaction buffer. How can I address this?

A3: Poor substrate solubility is a frequent challenge, especially for hydrophobic peptide sequences. Here are some approaches to overcome this:

-

Use of Co-solvents: As mentioned, organic co-solvents like DMF or DMSO can improve the solubility of the peptide precursor. It is important to empirically determine the optimal concentration of the co-solvent, as high concentrations can denature the enzyme.

-

Detergents: Non-ionic detergents can also aid in solubilizing the substrate through the formation of micelles[1].

-

Substrate Analogs: Synthesizing a more soluble analog of the precursor peptide by modifying non-critical hydrophobic residues can be an effective strategy.

Q4: I am observing the formation of dimers or higher-order oligomers. What is causing this and how can I prevent it?

A4: Oligomerization occurs when the intermolecular reaction between two or more linear peptide molecules competes with the intramolecular cyclization. This is often a concentration-dependent issue.

-

High-Dilution Conditions: Performing the reaction at a very low substrate concentration favors the intramolecular reaction, as the probability of two substrate molecules encountering each other is reduced.

-

Enzyme-Mediated Proximity: The thioesterase itself should ideally bind the linear precursor in a conformation that promotes intramolecular cyclization. If oligomerization is still a problem, it may indicate that the substrate is not an ideal fit for the enzyme's active site.

Q5: What is the optimal pH and temperature for the macrocyclization reaction?

A5: The optimal pH and temperature are enzyme-specific. However, some general guidelines can be provided:

-

pH: Most thioesterases function optimally at a slightly basic pH (around 8.0), which facilitates the deprotonation of the N-terminal amine, enhancing its nucleophilicity[4].

-

Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity[5][6]. A common starting point for in vitro enzymatic reactions is room temperature (around 25°C) or 37°C. It is recommended to perform a temperature screen to find the optimal balance between reaction rate and enzyme stability.

Data Presentation

The following tables summarize quantitative data on factors influencing enzymatic macrocyclization yield.

Table 1: Effect of Non-ionic Detergent (Brij 58) on Tyrocidine Synthetase Thioesterase Activity [1]

| Condition | Rate of Cyclization (relative units) | Rate of Hydrolysis (relative units) | Fold Increase in Cyclic Product Yield |

| No Detergent | 1 | 1 | 1 |

| + Brij 58 | 6 | 1 | 150-300 |

Table 2: Influence of C-terminal Residue on Chemical Macrocyclization Yield [7]

| C-terminal Residue of Linear Peptide-Thioester | Cyclic Product (%) | Dimer (%) | Hydrolysis (%) |

| L-Amino Acid | 95 | 0 | 5 |

| L-D-L-D-L Sequence | 78 | 2 | 20 |

| L-L-L-D-L Sequence | 5 | 21 | 74 |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide-Thioester Precursor

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) methods for preparing C-terminal thioesters[7][8].

-

Resin Preparation: Start with a suitable resin for thioester synthesis, such as a mercaptomethylphenyl-functionalized silica gel.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a standard coupling agent like PyBOP/DIEA.

-

Peptide Chain Elongation: Perform stepwise Fmoc-SPPS to assemble the desired linear peptide sequence.

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Coupling: Couple the next Fmoc-amino acid using a coupling agent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA or NMM) in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

-

Cleavage from Resin: After assembling the full peptide chain, cleave the peptide thioester from the resin. For a safety-catch linker, this may involve an activation step followed by thiolysis. For other resins, treatment with a strong acid like trifluoroacetic acid (TFA) with appropriate scavengers (e.g., triisopropylsilane and water) is common.

-

Purification: Purify the crude linear peptide-thioester using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: In Vitro Thioesterase-Catalyzed Macrocyclization

This protocol is a general procedure for enzymatic cyclization of a purified linear peptide-thioester[9][10].

-

Enzyme Preparation: Obtain the purified thioesterase domain. This may involve heterologous expression in a suitable host like E. coli followed by affinity chromatography purification[4][11].

-

Reaction Setup:

-

Prepare a reaction buffer, for example, 50 mM phosphate buffer at pH 7.4.

-

If necessary, add a non-ionic detergent like Brij 58 to a concentration above its critical micelle concentration[1].

-

Dissolve the purified linear peptide-thioester precursor in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent (e.g., DMF or DMSO) can be added.

-

Initiate the reaction by adding the purified thioesterase to the substrate solution. A typical enzyme concentration is in the low micromolar range (e.g., 5-15 µM)[12].

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 23°C) with gentle agitation[12].

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to quantify the formation of the cyclic product and the hydrolyzed linear product.

-

Quenching the Reaction: Once the reaction has reached completion or the desired endpoint, quench it by adding an acid (e.g., formic acid or TFA) or an organic solvent (e.g., acetonitrile) to denature the enzyme.

-

Purification and Characterization: Purify the cyclic peptide from the reaction mixture using RP-HPLC. Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Visualizations

References

- 1. Enhanced macrocyclizing activity of the thioesterase from tyrocidine synthetase in presence of nonionic detergent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrocyclizing-thioesterases in bacterial non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization [beilstein-journals.org]

- 4. Cloning, heterologous expression, and characterization of a novel thioesterase from natural sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 6. primescholars.com [primescholars.com]

- 7. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ethz.ch [ethz.ch]

- 9. Peptide cyclization catalysed by the thioesterase domain of tyrocidine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generality of peptide cyclization catalyzed by isolated thioesterase domains of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression, site-directed mutagenesis, and steady state kinetic analysis of the terminal thioesterase domain of the methymycin/picromycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A thioesterase from an iterative fungal polyketide synthase shows macrocylization and cross-coupling activity, and may play a role in controlling iterative cycling through product off loading - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting Amythiamicin A instability during purification

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues during the purification of Amythiamicin A. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a novel polythiazole-containing cyclic peptide antibiotic isolated from the fermentation broth of Amycolatopsis sp.[1][2][3][4]. Like many complex natural products, particularly peptides with multiple reactive functional groups, this compound can be susceptible to degradation under various physical and chemical conditions encountered during standard purification protocols. Factors such as pH, temperature, light exposure, and the presence of certain solvents or reagents can lead to loss of bioactivity and the generation of impurities.

Q2: What are the most common signs of this compound instability during purification?

Common indicators of instability include:

-

Loss of bioactivity: Fractions show reduced or no antimicrobial activity in bioassays.

-

Appearance of unexpected peaks in chromatography: HPLC or LC-MS analysis reveals new peaks that were not present in the crude extract.

-

Broad or tailing peaks: This can suggest on-column degradation or aggregation.

-

Color change: Degradation of the compound may lead to a visible change in the color of the solution.

-

Precipitation: The formation of insoluble aggregates can indicate instability.[5][6]

Q3: Are there any known degradation pathways for thiazole-containing compounds?

Yes, thiazole rings, especially when part of a larger, conjugated system or bearing aryl substituents, can be susceptible to photo-degradation. This can occur via a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to a degradation product.[1] Therefore, protecting the sample from light is a critical first step. Additionally, the peptide backbone can be prone to hydrolysis at extreme pH values.

Troubleshooting Guides

Issue 1: Loss of Bioactivity After Chromatographic Steps

If you observe a significant decrease in the antimicrobial activity of your fractions after a purification step, consider the following potential causes and solutions.

| Potential Cause | Recommended Action |

| pH Instability | Maintain a pH range of 6.0-7.5 during purification. Use buffered mobile phases for chromatography. Avoid strongly acidic or basic conditions. |

| Temperature Sensitivity | Perform all purification steps at reduced temperatures (4-8 °C). Use cooled autosamplers and fraction collectors for HPLC. |

| Oxidation | Degas all solvents and buffers. Consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid in small, compatible amounts. |

| Photo-degradation | Protect all solutions containing this compound from light by using amber vials or covering glassware with aluminum foil.[1] |

| On-column Degradation | Use a biocompatible chromatography system. Ensure the stationary phase (e.g., C18 silica) is well-packed and free of reactive sites. A pre-column can also help. |

Issue 2: Appearance of Multiple, Unidentified Peaks in HPLC/LC-MS

The emergence of new peaks during purification is a strong indicator of degradation.

Issue 3: Poor Peak Shape and Resolution (Tailing or Broad Peaks)

Poor chromatography can be due to several factors, including compound instability.

| Potential Cause | Recommended Action |

| Aggregation | Decrease the sample concentration before injection. Add a small amount of an organic modifier (e.g., acetonitrile) to the sample solvent.[5][6] |

| Secondary Interactions with Stationary Phase | Add a competitive agent to the mobile phase, such as triethylamine (TEA) at a low concentration (0.1%), to mask active sites on the silica. |

| Slow On-Column Interconversion | This may indicate the presence of conformers. Try altering the column temperature or the mobile phase composition to favor a single conformation. |

Experimental Protocols

Protocol 1: Stabilized Purification of this compound using Reversed-Phase HPLC

This protocol incorporates measures to mitigate instability.

-

Sample Preparation:

-

Dissolve the crude or partially purified this compound extract in a minimal amount of DMSO.

-

Dilute the sample with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, with 0.1% Formic Acid, buffered to pH 6.5) to a final concentration of 1-5 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

-

Conduct all steps in amber vials or under low light conditions.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% Formic Acid (buffered to pH 6.5).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 20°C (or lower if instability persists).

-

Detection: UV at 220 nm and 280 nm.

-

Fraction Collection: Use a cooled fraction collector set to 4°C.

-

-

Post-Purification Handling:

-

Immediately analyze the collected fractions for purity.

-

Pool the pure fractions and quickly remove the organic solvent under reduced pressure at a low temperature (<30°C).

-

Lyophilize the aqueous solution to obtain the purified this compound as a powder.

-

Store the final product at -20°C or below, protected from light and moisture.

-

References

- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farabi.university [farabi.university]

- 3. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 4. Macrocyclic peptides: up-and-coming weapons to combat antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Resistance to Amythiamicin A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Amythiamicin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and leading to bacterial cell death.

Q2: What are the most common mechanisms of resistance to this compound and other thiopeptide antibiotics?

The most well-documented mechanism of resistance to thiopeptide antibiotics, including likely resistance to this compound, is target modification . This primarily involves mutations in the genes encoding:

-

Ribosomal Protein L11: This protein is a key component of the antibiotic's binding site on the ribosome.[1][2] Alterations in the amino acid sequence of L11 can reduce the binding affinity of this compound, rendering the antibiotic less effective.[1][2]

-

23S rRNA: This ribosomal RNA molecule also forms part of the binding pocket for thiopeptides.[1] Point mutations in the 23S rRNA can disrupt the interaction between the antibiotic and the ribosome.[1]

-

Elongation Factor Tu (EF-Tu): While less common as an acquired resistance mechanism in clinical isolates, mutations in the tuf gene encoding EF-Tu can confer resistance. Notably, the organisms that produce thiopeptide antibiotics often possess an intrinsically resistant version of EF-Tu to protect themselves.

Q3: Are efflux pumps a known mechanism of resistance to this compound?

While efflux pumps are a common mechanism of resistance to many classes of antibiotics, their role in resistance to thiopeptide antibiotics like this compound is not as well-documented in scientific literature. Efflux pumps function by actively transporting antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug.[3] While it is theoretically possible for bacteria to develop or utilize efflux pumps that can recognize and extrude this compound, this is not considered a primary or commonly observed resistance mechanism for this class of antibiotics. Researchers investigating unexpected resistance should still consider this as a possibility, especially in multidrug-resistant strains.

Q4: Can bacteria enzymatically inactivate this compound?

Enzymatic inactivation, where bacteria produce enzymes that modify or degrade the antibiotic molecule, is a significant resistance mechanism for many antibiotics, such as beta-lactams.[4] However, there is currently limited specific evidence in the scientific literature to suggest that enzymatic degradation is a common mechanism of resistance to thiopeptide antibiotics like this compound. The complex, highly modified cyclic structure of thiopeptides may make them less susceptible to enzymatic inactivation compared to other antibiotic classes.

Troubleshooting Guides

Issue 1: Bacterial cultures show unexpected resistance to this compound in initial screening.

Possible Cause 1: Spontaneous mutation leading to target modification.

-

Troubleshooting Steps:

-